(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available precursorsThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential as a versatile compound in various fields .
Properties
Molecular Formula |
C26H25N3O6 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O6/c1-33-19-5-2-4-17(14-19)23-22(24(30)18-6-7-20-21(15-18)35-13-12-34-20)25(31)26(32)29(23)10-3-9-28-11-8-27-16-28/h2,4-8,11,14-16,23,30H,3,9-10,12-13H2,1H3/b24-22+ |
InChI Key |
FDLFGQFRIUHSQM-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCCN5C=CN=C5 |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCN5C=CN=C5 |
Origin of Product |
United States |
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